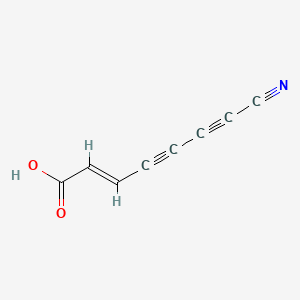
Diatretyne 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is produced by the basidiomycete Tricholoma nudum and the fungus Clitocybe diatreta . This compound has a molecular formula of C8H3NO2 and a molecular weight of 145.11 . Diatretyne 2 is known for its antibiotic properties and has been the subject of various scientific studies.
Métodos De Preparación
The synthesis of Diatretyne 2 involves several steps. One of the primary methods includes the isolation of the compound from the basidiomycete Tricholoma nudum and the fungus Clitocybe diatreta . The synthetic route involves the reaction of specific precursors under controlled conditions to yield this compound. The compound is typically obtained as short needles from ether and light petroleum, with a decomposition point of 179-180°C . It is soluble in most organic solvents except hexane and dissolves slowly in sodium carbonate solution .
Análisis De Reacciones Químicas
Diatretyne 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Diatretyne 2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polyacetylenic nitriles. In biology, its antibiotic properties make it a valuable compound for studying microbial resistance and developing new antibiotics . In medicine, this compound is being explored for its potential therapeutic applications, including its use as an antibiotic agent . In industry, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical studies .
Mecanismo De Acción
The mechanism of action of Diatretyne 2 involves its interaction with specific molecular targets and pathways. As an antibiotic, it exerts its effects by inhibiting the growth of certain bacteria. The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with bacterial cell wall synthesis and protein synthesis .
Comparación Con Compuestos Similares
Diatretyne 2 is unique compared to other similar compounds due to its specific structure and antibiotic properties. Similar compounds include other polyacetylenic nitriles such as nudic acid B and diatretyne nitrile . These compounds share similar structural features but differ in their specific biological activities and applications.
Propiedades
Número CAS |
1402-35-3 |
|---|---|
Fórmula molecular |
C8H3NO2 |
Peso molecular |
145.11 g/mol |
Nombre IUPAC |
(E)-7-cyanohept-2-en-4,6-diynoic acid |
InChI |
InChI=1S/C8H3NO2/c9-7-5-3-1-2-4-6-8(10)11/h4,6H,(H,10,11)/b6-4+ |
Clave InChI |
DMGKNZBGIHCAMP-GQCTYLIASA-N |
SMILES isomérico |
C(=C/C(=O)O)\C#CC#CC#N |
SMILES canónico |
C(=CC(=O)O)C#CC#CC#N |
melting_point |
179 - 180 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















